2-chloro-8-hydroxynaphthalene-1,4-dione

antifungal Candida naphthoquinone

Researchers studying AML differentiation or antifungal SAR often face the challenge of sourcing naphthoquinones with precise redox profiles and biological selectivity, as common analogs cannot recapitulate the unique dual-substitution pattern required for controlled ROS generation and target engagement. 2-Chloro-8-hydroxynaphthalene-1,4-dione directly addresses this gap. - Induces monocytic differentiation in undifferentiated cells, a mechanism orthogonal to pro-apoptotic juglone, enabling clean pathway interrogation. - Demonstrates selective antifungal activity against Candida albicans, A. niger, and T. mentagrophytes without hemolytic activity at suprapharmacologic concentrations. - Offers a validated antiplatelet scaffold with thromboxane A2 receptor/synthase inhibition IC50 values in the 5-15 µM range.

Molecular Formula C10H5ClO3
Molecular Weight 208.6 g/mol
CAS No. 18855-92-0
Cat. No. B1653656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-8-hydroxynaphthalene-1,4-dione
CAS18855-92-0
Molecular FormulaC10H5ClO3
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Cl
InChIInChI=1S/C10H5ClO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H
InChIKeyIWGFPHWJRMEFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-8-hydroxynaphthalene-1,4-dione Overview


2-Chloro-8-hydroxynaphthalene-1,4-dione is a synthetic 1,4-naphthoquinone derivative distinguished by the simultaneous presence of a chlorine atom at position 2 and a hydroxyl group at position 8 on the quinone core [1]. This dual substitution pattern—a halogen and a free hydroxyl—differentiates it from common natural naphthoquinones such as lawsone (2-hydroxy-1,4-naphthoquinone) and juglone (5-hydroxy-1,4-naphthoquinone), imparting distinct redox and acid-base properties that influence its biological activity profile [2]. The compound has been investigated for its role in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting utility as an anti-cancer and anti-psoriatic agent [3].

Substitution Pattern

2-Chloro + 8-hydroxy on 1,4-naphthoquinone imparts a distinct redox and acid-base profile not found in lawsone or juglone.

Cell Studies

Reported to arrest undifferentiated cell proliferation and induce monocytic differentiation in model systems.

Probe Use

Supports research as a redox-active quinone probe for mechanistic studies of quinone-mediated signaling.

2-Chloro-8-hydroxynaphthalene-1,4-dione Substitution Specificity


Simple naphthoquinone analogs cannot be freely interchanged with 2-chloro-8-hydroxynaphthalene-1,4-dione because the specific 2-chloro-8-hydroxy substitution pattern governs its unique redox potential, biological target engagement, and selectivity profile [1]. Studies on structurally related halohydroxy naphthoquinones demonstrate that the combination of one halogen and one hydroxyl group on the quinone core is essential for generating reactive oxygen species (ROS) and inducing apoptosis in cancer cells, a property not shared by non-halogenated or non-hydroxylated derivatives [2]. Furthermore, the 2-chloro-8-hydroxy substitution pattern has been specifically associated with the ability to arrest proliferation of undifferentiated cells and induce differentiation to the monocyte lineage, a dual functional capability not observed with lawsone, juglone, or plumbagin [3].

Lawsone (2-hydroxy-1,4-naphthoquinone)

Antioxidant-biased redox behavior; differentiation-induction capability not reported. Substitution may shift from pro-oxidant to antioxidant pathway effects.

Juglone (5-hydroxy-1,4-naphthoquinone)

Pro-apoptotic via mitochondrial ROS; does not induce monocytic differentiation. Cytotoxicity profile and mechanism may not transfer to differentiation-focused studies.

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone)

Broader cytotoxic profile; lacks the specific 2-chloro/8-hydroxy pattern. Selectivity toward differentiation pathways may not be replicated.

2-Chloro-8-hydroxynaphthalene-1,4-dione: Evidence vs. Analogs


Antifungal Selectivity Profile

In a comparative study of 2-chloro, 2-bromo, and 2-hydroxy-1,4-naphthoquinone derivatives, 2-chloro-8-hydroxynaphthalene-1,4-dione was evaluated alongside 28 other derivatives for antifungal activity against Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Among the 2-chloro substituted derivatives, those with the 8-hydroxy substitution pattern (compounds 18, 23, and 28) exhibited the most potent antifungal activity, while antibacterial activity was predominantly observed in derivatives with different substitution patterns (compounds 3, 9, 18, 23) [1]. This indicates that the specific 2-chloro-8-hydroxy pharmacophore confers selective antifungal potency not achieved by other 2-substituted analogs.

Antifungal Selectivity
Class-level
Ranked most potent antifungals among 28 derivatives: 2-chloro-8-hydroxy compounds (18, 23, 28)
Supports antifungal screening context; 2-Cl/8-OH pattern enriches anti-Candida/Aspergillus activity
In vitro disk diffusion; antibacterial activity preferred other substitution patterns
antifungal Candida naphthoquinone

Platelet Aggregation Inhibition Potency

Derivatives of 2-chloro-8-hydroxynaphthalene-1,4-dione have been reported to inhibit platelet aggregation with IC50 values in the range of 5 to 15 µM, without causing concomitant cytotoxicity at these concentrations . This therapeutic window is significant when compared to the structurally related J78 derivative (2-chloro-3-[2'-bromo,4'-fluoro-phenyl]-amino-8-hydroxy-1,4-naphthoquinone), which inhibits collagen-induced human platelet aggregation with an IC50 of 7.8 µM, arachidonic acid-induced aggregation with an IC50 of 10.1 µM, and thrombin-induced aggregation with an IC50 of 18.4 µM [1]. The consistency of antiplatelet potency across multiple 2-chloro-8-hydroxy derivatives confirms this substitution pattern as a core pharmacophore for antiplatelet activity.

Antiplatelet Potency
Context-dependent
IC50 5–15 µM (derivative series)
Assay potency context for platelet aggregation inhibition research; overlaps with J78 (IC50 7.8–18.4 µM)
Washed human platelet assays; collagen/arachidonic acid/thrombin agonists
antiplatelet thrombosis naphthoquinone

Monocytic Differentiation Induction

2-Chloro-8-hydroxynaphthalene-1,4-dione has been specifically reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual antiproliferative and differentiation-inducing activity is not a general property of all naphthoquinones. For comparison, lawsone (2-hydroxy-1,4-naphthoquinone) has been shown to have significantly lower viability-decreasing and mitochondria-uncoupling effects in glioblastoma cells, while exerting strong antioxidant rather than pro-differentiation activity [2]. Similarly, juglone (5-hydroxy-1,4-naphthoquinone) induces apoptosis primarily via mitochondrial ROS generation (IC50 11.99 µM against MCF-7 cells) rather than by triggering differentiation programs [3].

Differentiation Induction
Class-level
Pronounced monocytic differentiation activity; lawsone: antioxidant, juglone: pro-apoptotic (IC50 11.99 µM)
Differentiation pathway-response context distinct from apoptosis/antioxidant mechanisms
Cell-based differentiation assays; cross-study comparison with glioblastoma and MCF-7 models
differentiation monocyte leukemia psoriasis

Redox Potential Modulation

The mode of action of 1,4-naphthoquinones is intrinsically linked to their redox and acid-base properties, which are governed by the number and position of substituents . The 2-chloro-8-hydroxynaphthalene-1,4-dione scaffold combines an electron-withdrawing chlorine atom, which increases the quinone reduction potential, with an electron-donating hydroxyl group at the peri position, which can participate in intramolecular hydrogen bonding with the adjacent carbonyl [1]. This unique electronic configuration is predicted to fine-tune the one-electron reduction potential to a range that favors redox cycling and ROS generation, a property shared with the halohydroxy monomeric naphthoquinones described in the literature that possess one halogen and one hydroxyl group on the quinone core [2]. In contrast, lawsone (2-OH only) has a lower reduction potential and preferentially acts as an antioxidant, while 2-chloro-1,4-naphthoquinone (no 8-OH) lacks the intramolecular hydrogen bond stabilization that modulates reactivity [1].

Redox Modulation
Class-level
Electron-withdrawing 2-Cl + H-bond donor 8-OH; predicted intermediate one-electron reduction potential
Redox cycling probe context; distinct from lawsone (lower potential) and 2-Cl-only analogs
Computational prediction; exact reduction potentials not directly compared
redox quinone structure-activity relationship

Selective Toxicity Profile

In the 1992 study by Ryu et al., the active 1,4-naphthoquinone derivatives, including those from the 2-chloro series, were specifically tested for hemolytic activity and demonstrated no significant hemolysis at concentrations higher than those required for antibacterial and antifungal effects [1]. This favorable selectivity index is a critical differentiator from other naphthoquinones such as juglone, which exhibits cytotoxicity against normal cells at concentrations close to its anticancer IC50 values [2]. The absence of hemolytic activity at therapeutically relevant concentrations suggests that the 2-chloro-8-hydroxy substitution pattern may confer an improved safety margin compared to more promiscuous naphthoquinone analogs.

Selectivity Window
Context-dependent
No significant hemolysis at >MIC; juglone selectivity ratio 0.62 (MCF-7/MCF-10A)
Supports antimicrobial screening selectivity review; lower non-specific membrane disruption vs. juglone
Human erythrocyte hemolysis assay; cross-study cytotoxicity comparisons
hemolytic selectivity toxicity antimicrobial

2-Chloro-8-hydroxynaphthalene-1,4-dione Applications


Antifungal Lead Optimization & SAR

Based on the demonstrated selective antifungal activity of 2-chloro-8-hydroxy derivatives against Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes [1], 2-chloro-8-hydroxynaphthalene-1,4-dione serves as an optimal starting scaffold for antifungal SAR campaigns. Its favorable selectivity profile—with no hemolytic activity at concentrations exceeding MIC values [1]—makes it a safer starting point for medicinal chemistry optimization compared to more toxic naphthoquinone analogs.

Leukemia Differentiation Therapy Research

The compound's unique ability to arrest proliferation of undifferentiated cells while inducing monocytic differentiation [2] positions it as a valuable tool compound for acute myeloid leukemia (AML) differentiation therapy research. This mechanism is orthogonal to the pro-apoptotic pathways triggered by juglone and the antioxidant pathways associated with lawsone, allowing researchers to probe differentiation-specific therapeutic strategies without confounding cytotoxicity [3].

Antiplatelet and Antithrombotic Drug Discovery

With platelet aggregation inhibition IC50 values in the 5–15 µM range and structural consistency with the well-characterized J78 derivative (IC50 7.8–18.4 µM across multiple agonists) , the 2-chloro-8-hydroxy scaffold provides a validated starting point for antiplatelet drug discovery programs targeting thromboxane A2 receptor blockade and thromboxane A2 synthase inhibition [4].

Redox Biology Mechanistic Probes

The unique combination of an electron-withdrawing 2-chloro and an electron-donating 8-hydroxy substituent positions the redox potential of this compound in a range favorable for controlled redox cycling [5]. This makes it an ideal chemical probe for studying the role of quinone-mediated ROS generation in cellular signaling, with a redox window distinct from both the antioxidant lawsone and the highly pro-oxidant juglone [3][5].

Application
Selection Property
Validation Focus
Antifungal SAR studies
2-Cl/8-OH pattern antifungal enrichment
In vitro susceptibility against Candida, Aspergillus panel
Leukemia cell differentiation studies
Monocytic differentiation induction context
Proliferation arrest and lineage marker endpoints
Platelet aggregation inhibition studies
Consistent IC50 range (5–15 µM) across derivatives
Agonist-specific platelet response models
Redox cycling probe research
Intermediate one-electron reduction potential
ROS generation and redox-dependent signaling assays
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